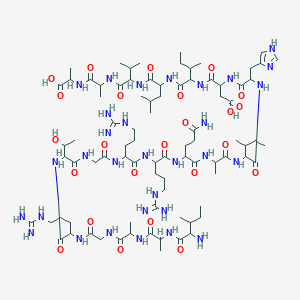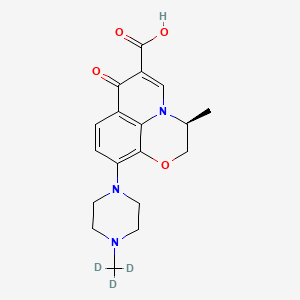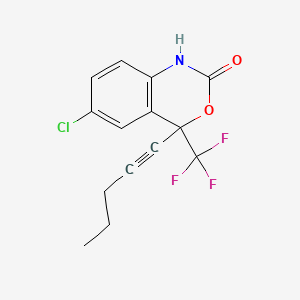
γ-Hydroxy Phenylbutazone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
γ-Hydroxy Phenylbutazone-d6 is a deuterated derivative of γ-Hydroxy Phenylbutazone, a metabolite of the non-steroidal anti-inflammatory drug phenylbutazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxy Phenylbutazone-d6 involves the deuteration of γ-Hydroxy PhenylbutazoneThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: γ-Hydroxy Phenylbutazone-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrazolidinedione ring can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
γ-Hydroxy Phenylbutazone-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenylbutazone and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of phenylbutazone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenylbutazone in the body.
Mechanism of Action
γ-Hydroxy Phenylbutazone-d6 exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The deuterated form of the compound allows for precise tracking and analysis in various biochemical assays .
Comparison with Similar Compounds
Phenylbutazone: The parent compound with similar anti-inflammatory properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar pharmacological effects.
Kebuzone: Another non-steroidal anti-inflammatory drug with a similar structure.
Uniqueness: γ-Hydroxy Phenylbutazone-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements in research applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and makes it a valuable tool in scientific studies .
Properties
CAS No. |
1794789-70-0 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
330.417 |
IUPAC Name |
4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3/i1D3,12D2,14D |
InChI Key |
PPJYQSFRNGSEBH-JCKIRYGESA-N |
SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Synonyms |
4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione-d6; _x000B_1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine-d6; DL-γ-Hydroxyphenylbutazone-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


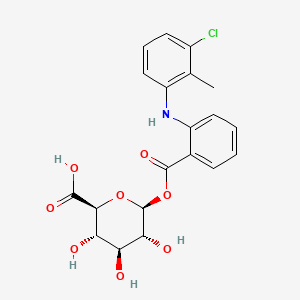
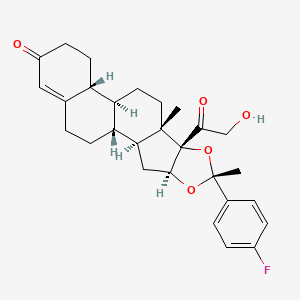
![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)
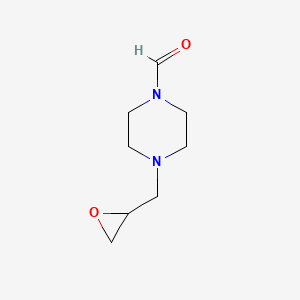

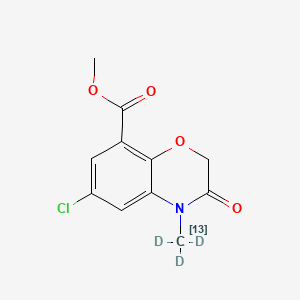
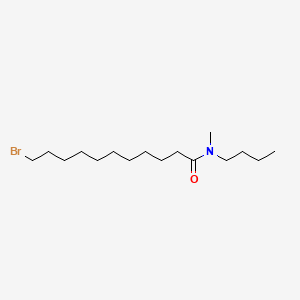
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)
